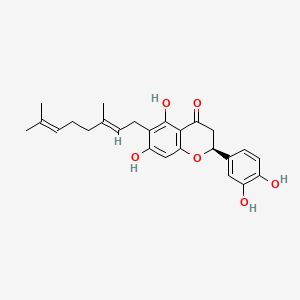

Nymphaeol A

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Le Nymphaeol A est un flavonoïde prénylé isolé de la propolis récoltée à Okinawa, au Japon. Il est connu pour ses diverses activités biologiques, notamment ses propriétés antioxydantes, antibactériennes, antivirales, antifongiques, anti-inflammatoires et anticancéreuses . Le this compound a montré un potentiel significatif dans la recherche scientifique, en particulier dans les domaines de la médecine et de la biologie.

Méthodes De Préparation

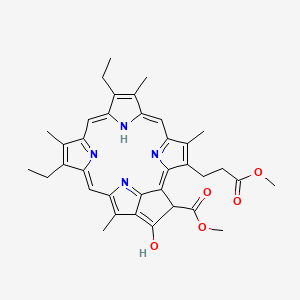

Le Nymphaeol A peut être isolé de la propolis récoltée à Okinawa. La structure du this compound a été déterminée à l'aide de méthodes spectrales, notamment la spectrométrie de masse et la RMN 2D . Le composé est généralement extrait à l'aide d'éthanol, et les extraits éthanoliques de la propolis d'Okinawa présentent des activités biologiques significatives .

Analyse Des Réactions Chimiques

Le Nymphaeol A subit diverses réactions chimiques, notamment l'oxydation et la réduction. Il s'agit d'une tétrahydroxyflavanone substituée par des groupes hydroxy en positions 5, 7, 3’ et 4’, et par un groupe géranyle en position 6 . Le composé présente une activité de piégeage des radicaux libres, ce qui en fait un puissant antioxydant . Les réactifs courants utilisés dans ces réactions comprennent les oxydants et les réducteurs, et les principaux produits formés sont généralement des dérivés oxydés ou réduits du this compound.

Applications de la recherche scientifique

Le this compound a été largement étudié pour ses applications en recherche scientifique. Il a montré des effets anti-inflammatoires, antidiabétiques et anti-Alzheimer significatifs . Le composé inhibe la dénaturation de l'albumine, l'accumulation de nitrite et l'activité de la cyclooxygénase-2, ce qui en fait un agent thérapeutique potentiel pour les maladies inflammatoires . De plus, le this compound a montré qu'il favorisait la sécrétion d'insuline et l'absorption du glucose, offrant un traitement potentiel pour le diabète. Ses propriétés anticancéreuses sont également remarquables, car il supprime l'angiogenèse et induit l'apoptose dépendante des caspases dans les cellules cancéreuses .

Mécanisme d'action

Le mécanisme d'action du this compound implique l'inactivation des signaux de survie et l'induction de l'apoptose. Il inactive de manière significative la kinase de la protéine kinase activée par le mitogène/ERK kinase 1/2 (MEK1/2) et la kinase régulée par le signal extracellulaire 1/2 (ERK1/2), qui sont impliquées dans la formation de nouveaux vaisseaux dans les cellules endothéliales de la veine ombilicale humaine . De plus, le this compound induit l'apoptose dépendante des caspases, contribuant à ses effets anticancéreux .

Applications De Recherche Scientifique

Nymphaeol A has been extensively studied for its scientific research applications. It has shown significant anti-inflammatory, anti-diabetic, and anti-Alzheimer’s effects . The compound inhibits albumin denaturation, nitrite accumulation, and cyclooxygenase-2 activity, making it a potential therapeutic agent for inflammatory diseases . Additionally, this compound has been shown to promote insulin secretion and glucose absorption, offering potential therapy for diabetes. Its anticancer properties are also noteworthy, as it suppresses angiogenesis and induces caspase-dependent apoptosis in cancer cells .

Mécanisme D'action

The mechanism of action of Nymphaeol A involves the inactivation of survival signals and the induction of apoptosis. It significantly inactivates mitogen-activated protein kinase/ERK kinase 1/2 (MEK1/2) and extracellular signal-regulated kinase 1/2 (ERK1/2), which are involved in new vessel formation in human umbilical vein endothelial cells . Additionally, this compound induces caspase-dependent apoptosis, contributing to its anticancer effects .

Comparaison Avec Des Composés Similaires

Le Nymphaeol A fait partie d'un groupe de flavonoïdes prénylés, notamment le Nymphaeol B, le Nymphaeol C et l'Isonymphaeol B . Ces composés partagent des structures et des activités biologiques similaires, mais diffèrent par leurs substitutions et leurs groupes fonctionnels spécifiques. Par exemple, le Nymphaeol B est l'ério-dictyol 2’-geranylé, tandis que le Nymphaeol C est l'ério-dictyol 6-diméthylallyl-2’-geranylé . Ces différences structurelles contribuent aux variations de leurs activités biologiques et de leurs applications thérapeutiques potentielles.

Le this compound se distingue par ses puissantes propriétés antioxydantes et anticancéreuses, ce qui en fait un composé unique et précieux dans la recherche scientifique.

Propriétés

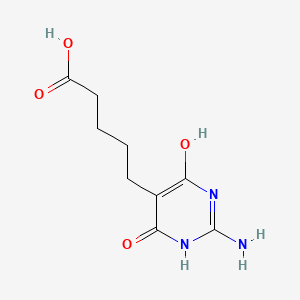

Formule moléculaire |

C25H28O6 |

|---|---|

Poids moléculaire |

424.5 g/mol |

Nom IUPAC |

(2S)-2-(3,4-dihydroxyphenyl)-6-[(2E)-3,7-dimethylocta-2,6-dienyl]-5,7-dihydroxy-2,3-dihydrochromen-4-one |

InChI |

InChI=1S/C25H28O6/c1-14(2)5-4-6-15(3)7-9-17-19(27)12-23-24(25(17)30)21(29)13-22(31-23)16-8-10-18(26)20(28)11-16/h5,7-8,10-12,22,26-28,30H,4,6,9,13H2,1-3H3/b15-7+/t22-/m0/s1 |

Clé InChI |

XCYSQFHYFNWYFP-CEMXSPGASA-N |

SMILES |

CC(=CCCC(=CCC1=C(C2=C(C=C1O)OC(CC2=O)C3=CC(=C(C=C3)O)O)O)C)C |

SMILES isomérique |

CC(=CCC/C(=C/CC1=C(C2=C(C=C1O)O[C@@H](CC2=O)C3=CC(=C(C=C3)O)O)O)/C)C |

SMILES canonique |

CC(=CCCC(=CCC1=C(C2=C(C=C1O)OC(CC2=O)C3=CC(=C(C=C3)O)O)O)C)C |

Synonymes |

nymphaeol A propolin C |

Origine du produit |

United States |

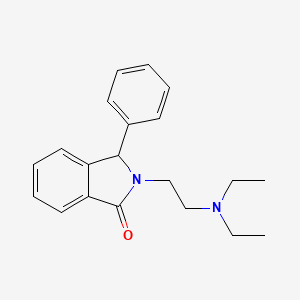

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(1R,4S,7S,9R)-4-benzyl-9-[(1R,4S,7S,9R)-4-benzyl-3,6-dioxo-2,5,16-triazatetracyclo[7.7.0.02,7.010,15]hexadeca-10,12,14-trien-9-yl]-2,5,16-triazatetracyclo[7.7.0.02,7.010,15]hexadeca-10,12,14-triene-3,6-dione](/img/structure/B1212001.png)